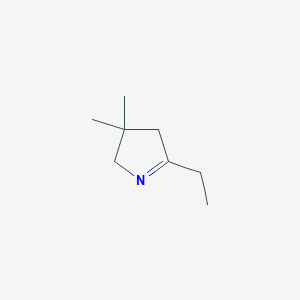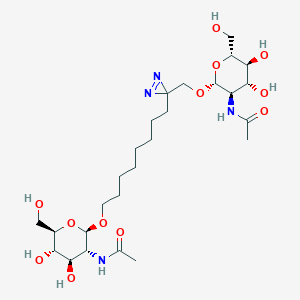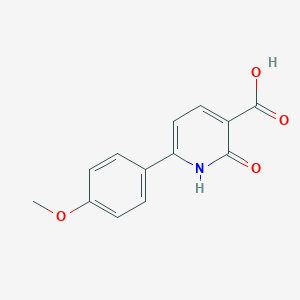
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
The compound "6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a derivative of dihydropyridine, which is a class of compounds known for their diverse biological activities. Dihydropyridines are often synthesized for their potential pharmacological properties, including acting as calcium channel blockers. The methoxyphenyl group attached to the dihydropyridine ring may influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of dihydropyridine derivatives can be achieved through various methods, including modifications under phase transfer catalysis. For instance, the synthesis of a related compound, 2,6-dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid, was optimized to achieve a total yield of 81% using methanol as a solvent at 70°C for 4 hours . This suggests that similar conditions could potentially be applied to synthesize the compound , with adjustments made for the specific substituents present on the dihydropyridine core.
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. The presence of a methoxyphenyl group at position 6 is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with enzymes or receptors. Crystal and molecular structure studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been conducted using single crystal X-ray diffraction data . These studies provide insights into the conformation and stability of the crystal packing, which could be relevant for understanding the behavior of "6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid."
Chemical Reactions Analysis
Dihydropyridine derivatives can participate in various chemical reactions, including conjugated addition reactions of carbanions in the presence of basic catalysts . The methoxyphenyl group may act as an electron-donating substituent, potentially increasing the reactivity of the dihydropyridine ring towards nucleophilic attack. Additionally, the carboxylic acid functionality could be involved in reactions such as esterification or amidation, which are commonly used in the modification of drug molecules to alter their physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The presence of substituents such as methoxyphenyl and carboxylic acid groups can affect the compound's solubility, melting point, and stability. For example, the introduction of a methoxycarbonylmethylsulfanyl group in methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates has been shown to increase lipophilicity and influence the enzymatic hydrolysis of the compound . These properties are crucial for the pharmacokinetics and pharmacodynamics of the compound, as they determine its absorption, distribution, metabolism, and excretion (ADME) profile.
科学的研究の応用
-
Scientific Field: Organic Synthesis
- Application : A hybrid compound composed of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) and 6,7-hydroxycoumarin (esculetin) was prepared .
- Method : The esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane for 3 hours, followed by deprotection using 3M HCl .
- Results : The hybrid compound was prepared in a 61% yield .
-
Scientific Field: Material Science
- Application : 6-Heptynoic acid is used as a precursor for the preparation of boradiazaindacenes (BODIPY dyes) by reacting with oxalylchloirde .
- Method : It is used to prepare 4,4-difluoro-8-(hept-6-yne)-3,5-di(2-(4-methoxyphenyl))-4-bora-3a,4a-diaza-sindacene by reacting with 2-(4-methoxyphenyl)-1H-pyrrole .
- Results : The product is used in various applications due to its fluorescent properties .
-
Scientific Field: Nanotechnology
-
Scientific Field: Organic Synthesis
- Application : A hybrid compound composed of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) and 6,7-hydroxycoumarin (esculetin) was prepared .
- Method : The esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane for 3 hours, followed by deprotection using 3M HCl .
- Results : The hybrid compound was prepared in a 61% yield .
-
Scientific Field: Organic Synthesis
- Application : A new approach towards the synthesis of previously unknown 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid .
- Method : The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal and Meldrum’s acid .
- Results : The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy and high-resolution mass spectrometry .
-
Scientific Field: Pharmaceutical Chemistry
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-9-4-2-8(3-5-9)11-7-6-10(13(16)17)12(15)14-11/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXDUENLSLFAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377647 | |
| Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
147269-07-6 | |
| Record name | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



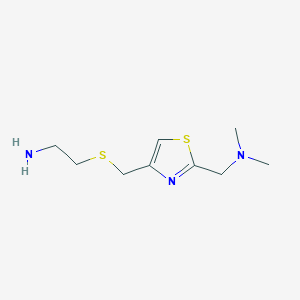




![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
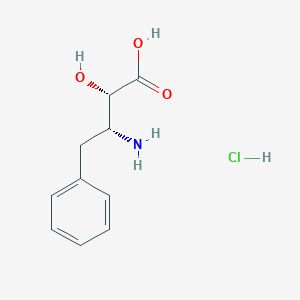
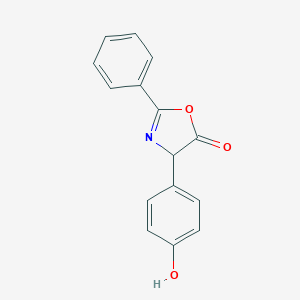


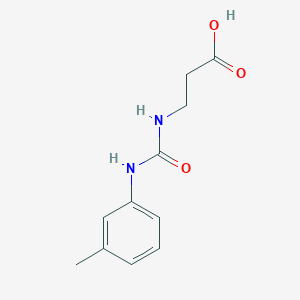
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
